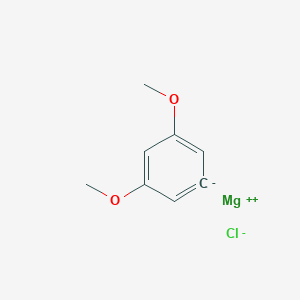

3,5-Dimethoxyphenylmagnesium chloride

Description

Properties

IUPAC Name |

magnesium;1,3-dimethoxybenzene-5-ide;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9O2.ClH.Mg/c1-9-7-4-3-5-8(6-7)10-2;;/h4-6H,1-2H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HENBIMOXUIJPAS-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C[C-]=C1)OC.[Mg+2].[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClMgO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10518469 | |

| Record name | Magnesium chloride 3,5-dimethoxybenzen-1-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10518469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89981-17-9 | |

| Record name | Magnesium chloride 3,5-dimethoxybenzen-1-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10518469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies and Mechanistic Elucidation of 3,5 Dimethoxyphenylmagnesium Chloride

Precursor Synthesis for 3,5-Dimethoxyphenylmagnesium Chloride

The primary precursors for the generation of this compound are 1-halo-3,5-dimethoxybenzene derivatives. The choice of the halogen atom can influence the reactivity and the conditions required for the subsequent Grignard reaction.

Several synthetic routes have been established for the preparation of 1-halo-3,5-dimethoxybenzene compounds, with 1-bromo-3,5-dimethoxybenzene (B32327) being a commonly utilized precursor. nbinno.com

One prominent method for synthesizing 1-bromo-3,5-dimethoxybenzene involves the diazotization of 3,5-dimethoxyaniline (B133145), followed by a Sandmeyer-type reaction. guidechem.com In this procedure, 3,5-dimethoxyaniline is treated with sodium nitrite (B80452) in the presence of a strong acid, such as hydrobromic acid, to form a diazonium salt. This intermediate is then reacted with a copper(I) bromide catalyst to introduce the bromine atom onto the aromatic ring. guidechem.com

Alternative approaches include the direct bromination of 1,3-dimethoxybenzene (B93181). chemicalbook.comtandfonline.comlookchem.com This can be achieved using various brominating agents and catalysts. For instance, iridium-catalyzed arene borylation of 1,3-dimethoxybenzene followed by reaction with a bromine source offers another pathway to the desired product. chemicalbook.comtandfonline.comlookchem.com

For the synthesis of 1-chloro-3,5-dimethoxybenzene, similar strategies involving the diazotization of 3,5-dimethoxyaniline with subsequent treatment with a chloride source can be employed. This chloro-derivative serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. chemimpex.com

| Target Compound | Starting Material | Key Reagents | Reaction Type |

|---|---|---|---|

| 1-Bromo-3,5-dimethoxybenzene | 3,5-Dimethoxyaniline | NaNO₂, HBr, CuBr | Diazotization/Sandmeyer Reaction guidechem.com |

| 1-Bromo-3,5-dimethoxybenzene | 1,3-Dimethoxybenzene | [Ir(COD)(OMe)]₂, dtbpy, B₂pin₂, CuBr₂ | Iridium-catalyzed Arene Borylation/Bromination tandfonline.com |

| 1-Chloro-3,5-dimethoxybenzene | 3,5-Dimethoxyaniline | NaNO₂, HCl, CuCl | Diazotization/Sandmeyer Reaction |

Optimized Conditions for the Formation of this compound

The formation of a Grignard reagent is a critical step that requires careful optimization of various parameters to ensure high yield and stability of the resulting organometallic compound.

The direct insertion of magnesium metal into the carbon-halogen bond of a 1-halo-3,5-dimethoxybenzene derivative is the most common method for preparing this compound. The success of this reaction is highly dependent on several factors, including the choice of solvent, activation of the magnesium surface, and the presence of additives.

Ethereal solvents play a multifaceted and crucial role in the formation and stability of Grignard reagents. vedantu.comaskiitians.comquora.comutexas.edu Their primary function is to solvate and stabilize the organomagnesium species as it is formed. vedantu.comaskiitians.com The lone pairs of electrons on the oxygen atom of the ether coordinate with the magnesium atom, forming a stable complex. vedantu.comaskiitians.com This solvation not only facilitates the formation of the Grignard reagent but also enhances its reactivity in subsequent reactions. vedantu.com

Tetrahydrofuran (B95107) (THF) and diethyl ether are the most commonly used solvents for Grignard reagent preparation. quora.com THF is often preferred due to its higher boiling point and better solvating ability for many organomagnesium compounds. orgsyn.org Tetrahydropyran can also be utilized as a solvent in these reactions. The aprotic nature of these ethers is essential, as Grignard reagents are highly basic and will react with protic solvents like water or alcohols, leading to their decomposition. quora.comutexas.edu

A significant challenge in Grignard reagent synthesis is the passivating layer of magnesium oxide that coats the surface of the magnesium metal, inhibiting the reaction. stackexchange.comstackexchange.com To overcome this, various activation methods are employed.

Iodine: A small crystal of iodine is often added to the reaction mixture. stackexchange.comresearchgate.net The iodine reacts with the magnesium surface, disrupting the oxide layer and exposing fresh, reactive metal. stackexchange.com This initiation step is often visually indicated by the disappearance of the characteristic purple color of iodine. researchgate.net

Ethyl Bromide: A small amount of a reactive alkyl halide, such as ethyl bromide or 1,2-dibromoethane (B42909), can be used to initiate the reaction. stackexchange.comresearchgate.net These compounds react readily with the magnesium surface, cleaning it and initiating the Grignard formation process. The reaction of 1,2-dibromoethane with magnesium produces ethylene (B1197577) gas, providing a visual cue that the reaction has started. stackexchange.com

Rieke Magnesium: For particularly unreactive organic halides, highly reactive "Rieke magnesium" can be employed. organic-chemistry.orgriekemetals.combyjus.come-bookshelf.de Rieke magnesium is prepared by the reduction of a magnesium salt, such as magnesium chloride, with an alkali metal, resulting in a fine, highly active magnesium powder. e-bookshelf.deunl.edu This activated magnesium can facilitate Grignard reagent formation at lower temperatures and with a wider range of functional groups. organic-chemistry.orgriekemetals.com

| Parameter | Condition/Reagent | Purpose/Effect |

|---|---|---|

| Solvent | Tetrahydrofuran (THF), Diethyl Ether | Solvates and stabilizes the Grignard reagent vedantu.comaskiitians.com |

| Activation | Iodine | Removes the passivating MgO layer stackexchange.comstackexchange.com |

| Ethyl Bromide/1,2-Dibromoethane | Initiates the reaction by cleaning the Mg surface stackexchange.comresearchgate.net | |

| Rieke Magnesium | Highly reactive form of Mg for unreactive halides organic-chemistry.orgriekemetals.com | |

| Additive | Lithium Chloride (LiCl) | Increases solubility and reactivity by breaking aggregates organic-chemistry.orgnih.govresearchgate.net |

Direct Magnesium Insertion: Parameters and Enhancements

Investigating the Reaction Mechanism of this compound Formation

The formation of an aryl Grignard reagent, such as this compound, from the corresponding aryl halide and magnesium metal is not a simple insertion reaction. It is a complex heterogeneous process occurring on the surface of the magnesium metal, widely understood to proceed through a radical mechanism. alfredstate.edursc.org This mechanism is initiated by an electron transfer event from the metal to the organic halide. lookchem.com While it involves radical intermediates, it is generally considered a non-chain radical reaction. utexas.edu

Radical Initiation and Propagation in Magnesium Insertion

Initiation:

Ar-Cl + Mg(s) → [Ar-Cl]•⁻ + Mg•⁺(s)

This single electron transfer (SET) results in the formation of a radical anion of the aryl halide, [Ar-Cl]•⁻, and a magnesium cation radical, both associated with the metal surface. The radical anion is highly unstable and rapidly fragments.

Propagation: The subsequent steps, often referred to as propagation steps in radical chemistry, lead to the final Grignard product.

Fragmentation: The aryl halide radical anion dissociates, cleaving the carbon-halogen bond to form an aryl radical (Ar•) and a chloride ion (Cl⁻). rsc.org

[Ar-Cl]•⁻ → Ar• + Cl⁻

Surface Reaction: The newly formed 3,5-dimethoxyphenyl radical (Ar•) is believed to be adsorbed on the magnesium surface. alfredstate.edu It can then react with the magnesium cation radical (Mg•⁺) on the surface, or another magnesium atom, to form the organomagnesium species. stackexchange.com

Ar• + Mg•⁺(s) → Ar-Mg⁺(s)

Ar-Mg⁺(s) + Cl⁻ → Ar-MgCl

Speculation in the literature suggests that the reaction primarily involves "surface-adherent" radicals, which helps explain why significant rearrangement or side reactions of the radical intermediates are often minimized compared to radicals freely diffusing in solution. alfredstate.eduunp.edu.ar The entire process—electron transfer, fragmentation, and recombination—occurs at the solid-liquid interface, with the nascent Grignard reagent being solvated by the ether solvent and diffusing away from the surface, exposing fresh magnesium for reaction. alfredstate.eduacs.org

Electron Transfer Mechanisms in Aryl Grignard Synthesis

The foundational event in the synthesis of aryl Grignard reagents is the single-electron transfer (SET) from the magnesium metal to the aryl halide. rsc.org This process is fundamentally a heterogeneous electron transfer, where magnesium metal, a potent reducing agent, donates an electron to the organic halide acceptor molecule at the metal-solvent interface. lookchem.com

The feasibility of this SET is governed by the reduction potential of the aryl halide and the work function of the magnesium. Aryl chlorides are generally less reactive than bromides or iodides because the C-Cl bond is stronger and has a more negative reduction potential, making the initial electron transfer less favorable. libretexts.org

The mechanism can be summarized as:

Diffusion and Adsorption: The 3,5-dimethoxychlorobenzene molecule diffuses from the solution to the magnesium surface. The surface of commercially available magnesium is typically coated with a passivating layer of magnesium hydroxide, which must be breached or removed for the reaction to begin. nih.gov Activation methods facilitate this process. acs.org

Single-Electron Transfer (SET): An electron is transferred from the metallic magnesium lattice to an adsorbed 3,5-dimethoxychlorobenzene molecule. This forms a transient radical anion intermediate adsorbed on the surface. rsc.org

Dissociative Electron Transfer: The radical anion rapidly undergoes dissociative fragmentation, breaking the carbon-chlorine bond to yield the 3,5-dimethoxyphenyl radical and a chloride anion. This entire sequence is often considered a concerted dissociative electron transfer.

The resulting aryl radical and chloride ion are in close proximity to the now oxidized magnesium surface (containing Mg⁺ or Mg²⁺ sites), leading to the rapid formation of the final this compound product. stackexchange.com The efficiency of this electron transfer is the kinetic bottleneck for the reaction, especially for less reactive chlorides. acs.org

Iii. Reactivity Profiles and Mechanistic Insights into Transformations of 3,5 Dimethoxyphenylmagnesium Chloride

Nucleophilic Addition Reactions of the 3,5-Dimethoxyphenyl Nucleophile

The fundamental reaction of a Grignard reagent is the nucleophilic addition to an electrophilic carbon atom, most notably the carbon of a carbonyl group. libretexts.orgmasterorganicchemistry.com The polarized carbon-magnesium bond behaves as a source of the 3,5-dimethoxyphenyl carbanion, a potent nucleophile that readily forms new carbon-carbon bonds. libretexts.org

The addition of 3,5-Dimethoxyphenylmagnesium chloride to aldehydes and ketones is a cornerstone reaction for the synthesis of secondary and tertiary alcohols, respectively. libretexts.orgsigmaaldrich.com The nucleophilic 3,5-dimethoxyphenyl group attacks the electrophilic carbonyl carbon, breaking the carbon-oxygen π-bond and forming a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation during aqueous workup yields the corresponding alcohol. youtube.com

Reaction with Aldehydes: Results in the formation of secondary alcohols. For example, the reaction with acetaldehyde (B116499) would produce 1-(3,5-dimethoxyphenyl)ethanol.

Reaction with Ketones: Results in the formation of tertiary alcohols. For instance, the reaction with acetone (B3395972) would yield 2-(3,5-dimethoxyphenyl)propan-2-ol.

| Carbonyl Substrate | Product after Workup | Alcohol Class |

|---|---|---|

| Formaldehyde | (3,5-Dimethoxyphenyl)methanol | Primary |

| Acetaldehyde | 1-(3,5-Dimethoxyphenyl)ethanol | Secondary |

| Acetone | 2-(3,5-Dimethoxyphenyl)propan-2-ol | Tertiary |

The addition of Grignard reagents to carbonyl compounds is highly regioselective, with the nucleophilic carbon exclusively attacking the electrophilic carbonyl carbon in a 1,2-addition fashion. researchgate.net

Chemoselectivity can be a challenge due to the high reactivity of Grignard reagents. libretexts.org In a molecule with multiple electrophilic sites (e.g., a ketone and an ester), the Grignard reagent may react with both. However, aldehydes are intrinsically more reactive than ketones towards nucleophilic addition due to reduced steric hindrance and greater electrophilicity of the carbonyl carbon. libretexts.org This difference can sometimes be exploited to achieve selective addition to an aldehyde in the presence of a ketone, particularly at low temperatures. For substrates containing both a ketone and an α,β-unsaturated system, this compound, as a "hard" nucleophile, is expected to preferentially undergo 1,2-addition to the carbonyl carbon rather than 1,4-conjugate addition. researchgate.net

When this compound adds to a prochiral ketone or a chiral aldehyde, a new stereocenter is created, making stereocontrol a critical consideration. The stereochemical outcome is determined by the facial selectivity of the nucleophilic attack on the planar carbonyl group and can often be predicted by established stereochemical models. nih.gov

Felkin-Anh Model: For acyclic chiral aldehydes and ketones, this model is often used to predict the diastereoselectivity. The nucleophile preferentially attacks the carbonyl carbon from the face opposite the largest substituent when oriented correctly to minimize steric interactions.

Chelation Control: If the substrate contains a chelating group (e.g., an α-alkoxy or α-amino group), the magnesium atom of the Grignard reagent can coordinate with both the carbonyl oxygen and the heteroatom of the chelating group. This coordination locks the conformation of the substrate, leading to nucleophilic attack from the less hindered face of the rigid, cyclic intermediate, often resulting in high diastereoselectivity that is opposite to that predicted by the Felkin-Anh model. nih.gov

| Chiral Substrate | Controlling Model | Predicted Major Diastereomer |

|---|---|---|

| (R)-2-Phenylpropanal | Felkin-Anh | (1R,2R)-1-(3,5-Dimethoxyphenyl)-2-phenylpropan-1-ol |

| (R)-2-Methoxypropanal | Chelation | (1S,2R)-1-(3,5-Dimethoxyphenyl)-2-methoxypropan-1-ol |

Two primary mechanistic pathways are considered for the addition of Grignard reagents to carbonyl compounds.

Polar (Concerted) Mechanism: This pathway involves a polar, nucleophilic attack on the carbonyl carbon through a six-membered cyclic transition state (a Bürgi-Dunitz-type trajectory). Two molecules of the Grignard reagent are often involved, one acting as the nucleophile and the other as a Lewis acid coordinating to the carbonyl oxygen. This coordination increases the electrophilicity of the carbonyl carbon.

Single Electron Transfer (SET) Mechanism: An alternative pathway involves the transfer of a single electron from the Grignard reagent to the carbonyl compound. This generates a ketyl radical anion and a Grignard radical cation. These radical species can then collapse to form the magnesium alkoxide product. The SET mechanism is more likely to occur with substrates that have low reduction potentials, such as sterically hindered ketones or aromatic ketones like benzophenone. A key indicator of an SET pathway is the formation of side products from radical coupling, such as pinacol (B44631) products from the dimerization of two ketyl radicals.

The operative mechanism for the reaction of this compound depends on the specific carbonyl substrate and the reaction conditions. For simple, unhindered aldehydes and ketones, the polar mechanism is generally favored.

This compound also reacts with carboxylic acid derivatives. The outcome of the reaction is dependent on the nature of the derivative.

With nitriles, the 3,5-dimethoxyphenyl nucleophile adds once to the electrophilic carbon of the nitrile (C≡N) group. libretexts.org This addition forms an intermediate imine anion. masterorganicchemistry.com This intermediate is stable to further addition. Upon aqueous acidic workup, the imine is hydrolyzed to a ketone. masterorganicchemistry.comyoutube.com This two-step process provides an effective route for the synthesis of 3,5-dimethoxyphenyl ketones.

Esters react with two equivalents of a Grignard reagent to produce tertiary alcohols. libretexts.orglibretexts.org The reaction with this compound proceeds via a two-step addition process.

First Addition: The first equivalent of the Grignard reagent adds to the ester's carbonyl group to form a tetrahedral intermediate.

Elimination: This intermediate is unstable and collapses, eliminating the alkoxide (e.g., -OR') leaving group to form a ketone. The newly formed ketone is (3,5-dimethoxyphenyl)(alkyl)ketone.

Second Addition: This ketone is more reactive than the starting ester and immediately reacts with a second equivalent of this compound. This second nucleophilic addition leads to a tertiary alkoxide.

Protonation: Aqueous workup protonates the alkoxide to yield the final tertiary alcohol, which has two identical 3,5-dimethoxyphenyl groups attached to the carbinol carbon. libretexts.org

| Ester Substrate | Equivalents of Grignard Reagent | Final Product |

|---|---|---|

| Ethyl acetate | 2 | 2-(3,5-Dimethoxyphenyl)propan-2-ol |

| Methyl benzoate | 2 | Bis(3,5-dimethoxyphenyl)(phenyl)methanol |

Reactions with Carboxylic Acid Derivatives (e.g., Esters, Nitriles)

Ketone Formation from Nitriles

The reaction of Grignard reagents with nitriles provides a reliable method for the synthesis of ketones, and this compound is no exception to this reactivity. This transformation proceeds via nucleophilic addition of the Grignard reagent to the electrophilic carbon of the nitrile group. libretexts.orglibretexts.org The initial product is a magnesium salt of an imine, which is then hydrolyzed upon aqueous workup to yield the final ketone product. masterorganicchemistry.comucalgary.ca A key advantage of this method is that the ketone is not formed until the hydrolysis step, which prevents a second addition of the highly reactive Grignard reagent to the carbonyl group. ucalgary.ca

The mechanism involves the nucleophilic carbon of the 3,5-dimethoxyphenyl group attacking the nitrile carbon, leading to the breaking of the pi bond in the C≡N triple bond. youtube.com This forms a new carbon-carbon bond and results in an intermediate imine anion, complexed with the magnesium halide salt. ucalgary.cayoutube.com Subsequent hydrolysis, typically with aqueous acid, protonates the nitrogen, leading to an imine that is then further hydrolyzed to the corresponding ketone. libretexts.orgmasterorganicchemistry.com

Step 1: Nucleophilic addition of this compound to a nitrile (R-C≡N).

Step 2: Hydrolysis of the intermediate imine salt to form the ketone, 3,5-dimethoxyphenyl (R)C=O.

This reaction is broadly applicable and allows for the synthesis of a wide range of aryl ketones where one of the substituents is the 3,5-dimethoxyphenyl moiety.

Transition Metal-Catalyzed Cross-Coupling Reactions Involving this compound

This compound serves as an effective nucleophilic partner in various transition metal-catalyzed cross-coupling reactions, which are fundamental methods for constructing carbon-carbon bonds. wikipedia.org These reactions, such as the Kumada-Corriu coupling, enable the formation of bonds between the 3,5-dimethoxyphenyl group and other organic fragments, typically derived from organic halides or pseudohalides. researchgate.net Catalysts based on palladium, iron, and cobalt are commonly employed to facilitate these transformations. wikipedia.orgresearchgate.netacgpubs.org

The Kumada-Corriu coupling is one of the earliest transition metal-catalyzed reactions for forming C-C bonds from Grignard reagents and organic halides. wikipedia.orgnrochemistry.com Palladium complexes are highly effective catalysts for this process, offering tolerance for a wider range of functional groups compared to early nickel-based systems. nih.gov The catalytic cycle is generally understood to involve oxidative addition of the organic halide to a Pd(0) species, followed by transmetalation with the Grignard reagent, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.orgnrochemistry.com

Palladium-catalyzed Kumada-Corriu couplings of aryl Grignard reagents, including derivatives like 3,5-dimethoxyphenylmagnesium bromide (a close analogue to the chloride), with sp²-hybridized electrophiles such as alkenyl halides proceed with high efficiency. nih.govacs.org These reactions are particularly valuable as they typically occur with retention of the alkene's stereochemistry. nrochemistry.com For instance, the cross-coupling of (E)- or (Z)-alkenyl halides with aryl Grignard reagents leads to the corresponding (E)- or (Z)-stilbene derivatives.

Research has demonstrated the successful coupling of dimethoxyphenylmagnesium bromide with various alkenyl halides, affording the desired products in high yields. nih.govacs.org This highlights the utility of this class of Grignard reagents in synthesizing substituted alkenes. The reaction conditions are often mild, with many transformations proceeding efficiently at room temperature. nih.govorganic-chemistry.org

Table 1: Examples of Palladium-Catalyzed Coupling of Aryl Grignard Reagents with Alkenyl Halides

| Entry | Grignard Reagent | Alkenyl Halide | Catalyst/Ligand | Yield (%) | Ref |

|---|---|---|---|---|---|

| 1 | 3,5-Dimethoxyphenylmagnesium bromide | (E)-β-Bromostyrene | (dtbpf)PdCl₂ / TMEDA | 92 | nih.gov |

This interactive table showcases representative yields for Kumada-Corriu couplings.

The choice of ligand coordinated to the palladium center is critical for the success of the Kumada-Corriu coupling, influencing reaction rate, yield, and stereoselectivity. numberanalytics.com For couplings involving alkenyl halides, a significant challenge is the potential for side reactions like β-hydride elimination. nih.gov The design of sterically hindered and electron-rich phosphine (B1218219) ligands has been instrumental in overcoming these issues. organic-chemistry.org

Sterically demanding, bidentate diphosphine ligands such as (bis(di-tert-butylphosphino)ferrocene) (dtbpf) and bis(2-diphenylphosphinophenyl)ether (B61511) (DPEPhos) have proven highly effective. nih.govacs.org These bulky ligands promote the desired reductive elimination step over competing pathways. organic-chemistry.org Furthermore, the addition of N,N,N',N'-tetramethylethylenediamine (TMEDA) has been shown to be beneficial. nih.gov TMEDA can coordinate to the magnesium center of the Grignard reagent, which is thought to accelerate the transmetalation step in the catalytic cycle. nih.gov This combined system of a bulky phosphine ligand and TMEDA enables efficient and stereoretentive cross-coupling of alkenyl halides with Grignard reagents, including functionalized variants, at room temperature. nih.govorganic-chemistry.org

Iron-based catalysts have emerged as an attractive alternative to palladium for cross-coupling reactions due to iron's low cost, abundance, and low toxicity. princeton.edud-nb.info Iron-catalyzed cross-coupling of Grignard reagents like this compound with organic halides or pseudohalides provides an efficient route for C-C bond formation. acgpubs.org These reactions can often tolerate a wide array of functional groups, including esters and nitriles. researchgate.net

The mechanism of iron-catalyzed cross-couplings is believed to differ from the palladium-catalyzed cycle and often involves the formation of low-valent iron species, potentially including iron(-II) states, via reduction of the iron salt precursor by the Grignard reagent. princeton.eduresearchgate.net The catalytically active species, sometimes proposed as an ate-complex like [Fe(MgX)₂], then engages the electrophile. acgpubs.orgprinceton.edu The use of additives such as TMEDA can be crucial for suppressing side reactions and improving product yields. thieme-connect.de

Table 2: Substrate Scope in Iron-Catalyzed Cross-Coupling with Grignard Reagents

| Electrophile Type | Grignard Type | Catalyst System | General Outcome | Ref |

|---|---|---|---|---|

| Aryl Chlorides | Alkyl | Fe(acac)₃ | Good to Excellent Yields | researchgate.net |

| Alkyl Halides | Aryl | FeCl₃ / TMEDA | Good to Excellent Yields | thieme-connect.de |

This interactive table summarizes the general applicability of iron-catalyzed cross-coupling reactions.

Cobalt catalysts also offer an economical and effective alternative for mediating cross-coupling reactions with Grignard reagents. researchgate.net Cobalt-catalyzed reactions can proceed under mild conditions and have been shown to be compatible with various sensitive functional groups. researchgate.net These couplings can be applied to a range of electrophiles, including alkyl, aryl, and allyl halides. researchgate.net

The mechanism for cobalt-catalyzed couplings is often debated but can involve radical intermediates or organocobalt species in various oxidation states. researchgate.net For instance, a Co(I) species might undergo oxidative addition with an organic halide, followed by transmetalation with the Grignard reagent and subsequent reductive elimination. Alternatively, single-electron transfer (SET) pathways may be operative. The specific pathway can depend on the nature of the substrates and reaction conditions. researchgate.net This reactivity makes this compound a viable partner for cobalt-catalyzed synthesis of biaryls and other coupled products. dntb.gov.ua

Nickel-Catalyzed Cross-Coupling Reactions

Nickel-catalyzed cross-coupling reactions, particularly the Kumada-Tamao-Corriu coupling, represent a powerful method for the formation of carbon-carbon bonds between Grignard reagents and organic halides. In the context of this compound, this reaction facilitates the synthesis of various biaryl compounds. The general mechanism involves a catalytic cycle initiated by the oxidative addition of an aryl halide to a low-valent nickel(0) species. This is followed by transmetalation with the Grignard reagent, this compound, and subsequent reductive elimination to yield the cross-coupled product and regenerate the nickel(0) catalyst.

While specific studies detailing the substrate scope and yields for the nickel-catalyzed cross-coupling of this compound are not extensively documented in readily available literature, the reactivity is expected to be comparable to other aryl Grignard reagents. The reaction conditions typically involve the use of a nickel(II) precatalyst, such as NiCl₂, which is reduced in situ, and a phosphine ligand to stabilize the nickel catalyst and modulate its reactivity. The choice of ligand can significantly influence the efficiency and selectivity of the reaction.

A representative, albeit general, dataset for the nickel-catalyzed cross-coupling of a related aryl Grignard reagent, 3,5-dimethylphenylmagnesium bromide, with biphenylsulfonate in the presence of a dppfNiCl₂ catalyst has been reported, highlighting the utility of this methodology for constructing biaryl systems.

Table 1: Illustrative Nickel-Catalyzed Cross-Coupling of an Aryl Grignard Reagent (Note: This table is based on a related compound due to the lack of specific data for this compound.)

| Aryl Grignard Reagent | Coupling Partner | Catalyst | Product |

| 3,5-Dimethylphenylmagnesium bromide | Biphenylsulfonate | dppfNiCl₂ | 3,5-Dimethyl-p-terphenyl |

Modulation of Reactivity by Copper(I) and Cerium(III) Salts

The reactivity of Grignard reagents can be significantly altered by the addition of catalytic or stoichiometric amounts of metal salts. Copper(I) salts, for instance, are widely used to promote conjugate addition reactions and to facilitate cross-coupling reactions that may be sluggish with other catalysts. In the case of this compound, the addition of a copper(I) salt, such as copper(I) iodide (CuI), would likely generate a Gilman-type cuprate (B13416276) or a related organocopper species. These species are generally less basic and more nucleophilic than the parent Grignard reagent, which can lead to increased yields and selectivity in certain cross-coupling reactions, particularly with more challenging substrates.

Cerium(III) chloride is another additive known to modulate the reactivity of organometallic reagents. The in-situ transmetalation of a Grignard reagent with CeCl₃ generates an organocerium species. These reagents are known for their high chemoselectivity, particularly in their reactions with carbonyl compounds where they tend to favor 1,2-addition over enolization or conjugate addition. While specific studies on the effect of cerium(III) salts on the cross-coupling reactions of this compound are scarce, it is plausible that their use could enhance the efficiency of the transmetalation step in a catalytic cycle or alter the reaction pathway to favor desired products.

Diverse Synthetic Transformations Mediated by this compound

A significant synthetic application of this compound is its conversion to the corresponding arenesulfonyl chloride. This transformation is typically achieved by reacting the Grignard reagent with sulfuryl chloride (SO₂Cl₂) or by a two-step process involving the reaction with sulfur dioxide (SO₂) followed by chlorination. The direct reaction with sulfuryl chloride provides a straightforward route to 3,5-dimethoxyphenylsulfonyl chloride. The reaction is generally performed in an ethereal solvent at low temperatures to control its exothermicity.

The general reaction is as follows: ArMgCl + SO₂Cl₂ → ArSO₂Cl + MgCl₂

This compound serves as a valuable precursor for the synthesis of organosilicon compounds, specifically arylchlorosilanes. The reaction involves the nucleophilic attack of the Grignard reagent on a silicon electrophile, such as silicon tetrachloride (SiCl₄) or other chlorosilanes. The stoichiometry of the reactants can be controlled to achieve varying degrees of substitution on the silicon atom. For example, reacting one equivalent of the Grignard reagent with an excess of silicon tetrachloride would predominantly yield (3,5-dimethoxyphenyl)trichlorosilane.

A study has reported the preparation of silane (B1218182) derivatives through Grignard cross-coupling reactions involving a 3,5-dimethoxyphenyl precursor, which were subsequently used in Birch reduction to prepare cyclohexane-1,3-dione derivatives. This highlights the utility of this Grignard reagent in accessing functionalized silanes.

Table 2: Potential Organosilicon Compounds from this compound

| Silicon Reagent | Expected Product |

| SiCl₄ | (3,5-Dimethoxyphenyl)trichlorosilane |

| MeSiCl₃ | (3,5-Dimethoxyphenyl)methyldichlorosilane |

| Me₂SiCl₂ | (3,5-Dimethoxyphenyl)dimethylchlorosilane |

| Me₃SiCl | (3,5-Dimethoxyphenyl)trimethylsilane |

Intramolecular magnesium-ene cyclizations are a class of pericyclic reactions that can be facilitated by the formation of a Grignard reagent within a molecule containing an alkene. This process allows for the construction of cyclic structures. For a derivative of this compound to undergo such a reaction, the molecule would need to possess an appropriately positioned double bond that can participate in a concerted cyclization event.

While there are no specific examples in the literature detailing intramolecular magnesium-ene cyclizations involving a this compound derivative, the general principles of this reaction type suggest its potential applicability. The reaction would involve the formation of the Grignard reagent, which would then act as the "ene" component, with the intramolecular alkene acting as the "enophile." The stereochemical outcome of such reactions is often dictated by the transition state geometry.

Iv. Advanced Synthetic Applications of 3,5 Dimethoxyphenylmagnesium Chloride in Complex Chemical Architectures

Strategic Utility in Natural Product Total Synthesis

The structural motif of a 3,5-dimethoxyphenyl group is a recurring feature in a variety of natural products. Consequently, 3,5-dimethoxyphenylmagnesium chloride has been extensively utilized as a key intermediate in the total synthesis of these complex molecules.

Construction of Resorcinol-Based Natural Products (e.g., 5-Alkylresorcinols)

Resorcinol derivatives, particularly 5-alkylresorcinols, are a class of naturally occurring phenolic lipids with a range of biological activities. The synthesis of these compounds often involves the introduction of a long alkyl chain to a resorcinol or protected resorcinol precursor. This compound has proven to be an effective reagent for this purpose.

In a common synthetic strategy, the Grignard reagent is reacted with an appropriate electrophile, such as an aldehyde or ketone, to form a secondary or tertiary alcohol. Subsequent dehydration and reduction steps can then be employed to generate the desired alkyl side chain. The methoxy groups on the aromatic ring serve as protecting groups for the hydroxyl functionalities of the resorcinol core and can be readily deprotected in the final stages of the synthesis.

One documented approach involves the reaction of this compound with various ketones. The resulting carbinols can then be further transformed to yield the target 5-alkylresorcinols. This method provides a convergent and efficient route to this important class of natural products.

Assembly of Meroterpenoid Skeletons (e.g., Aureane, Avarane)

Meroterpenoids are a class of natural products with mixed biogenetic origins, typically containing both a terpenoid and a polyketide-derived moiety. The aureane and avarane skeletons are characteristic of a number of marine meroterpenoids. While a unified synthetic strategy for these skeletons has been proposed, the direct application of this compound in the construction of these specific frameworks is not extensively documented in readily available literature. However, the general principles of Grignard additions are applicable to the synthesis of complex intermediates that could lead to these skeletons. The 3,5-dimethoxyphenyl moiety could be introduced as a precursor to a hydroquinone or quinone ring system commonly found in these natural products.

Divergent Synthetic Routes to Polycyclic Benzofurans (e.g., Malibatol A, Shoreaphenol)

Polycyclic benzofurans represent another class of natural products with significant biological activity. The total synthesis of complex members of this family, such as Malibatol A and shoreaphenol, often requires the strategic assembly of multiple ring systems. While the direct involvement of this compound in the published total syntheses of Malibatol A and shoreaphenol is not explicitly detailed, the 3,5-dioxygenated aromatic pattern is a key feature of these molecules. Grignard reagents containing this substitution pattern are logical choices for the introduction of this structural unit in synthetic approaches to these and related polycyclic benzofurans.

Intermediates for Hindered Biaryl Systems (e.g., Arenarol, Popolohuanone E)

Hindered biaryl systems are a common structural feature in many natural products and are often associated with interesting biological properties and challenging synthetic hurdles. The construction of the sterically demanding bond connecting the two aromatic rings is a key step in their synthesis. While the direct use of this compound in the synthesis of arenarol and popolohuanone E is not explicitly confirmed in the available literature, Grignard reagents are frequently employed in cross-coupling reactions to form biaryl linkages. The 3,5-dimethoxyphenyl moiety present in these target molecules makes its corresponding Grignard reagent a plausible precursor in their synthetic routes.

Development of Stereoselective and Diastereoselective Synthetic Pathways

The control of stereochemistry is a critical aspect of modern organic synthesis, particularly in the preparation of chiral natural products and pharmaceuticals. This compound can participate in stereoselective and diastereoselective carbon-carbon bond-forming reactions, leading to the creation of new stereocenters with a high degree of control.

Enantioselective and Diastereoselective Carbon-Carbon Bond Formations

The addition of Grignard reagents to carbonyl compounds can be rendered enantioselective by the use of chiral ligands or auxiliaries. While the literature on the enantioselective addition of this compound is not extensive, the general principles of asymmetric Grignard additions are well-established.

A notable example of a diastereoselective reaction involving a closely related Grignard reagent is the synthesis of (1R)-8-(3,5-Dimethoxyphenyl)menthone. In this synthesis, the Grignard reagent was prepared from 1-bromo-3,5-dimethoxybenzene (B32327) and magnesium turnings. This reagent then underwent a copper(I) iodide-catalyzed conjugate addition to (+)-pulegone. This reaction proceeded with a diastereomeric ratio of 6:1, demonstrating the influence of the chiral substrate on the stereochemical outcome of the Grignard addition.

Table 1: Diastereoselective Synthesis of (1R)-8-(3,5-Dimethoxyphenyl)menthone

| Reactant 1 | Reactant 2 | Catalyst | Product | Diastereomeric Ratio | Yield |

| 3,5-Dimethoxyphenylmagnesium bromide | (+)-Pulegone | CuI | (1R)-8-(3,5-Dimethoxyphenyl)menthone | 6:1 | 69% |

This example highlights the potential for achieving high levels of diastereoselectivity in reactions involving 3,5-dimethoxyphenyl Grignard reagents, which is a crucial aspect in the synthesis of complex, stereochemically rich molecules.

V. Computational and Spectroscopic Investigations into the Behavior of 3,5 Dimethoxyphenylmagnesium Chloride

Theoretical Modeling of Reactivity and Selectivity

Theoretical modeling provides profound insights into the mechanisms and outcomes of chemical reactions. For Grignard reagents, computational chemistry is a powerful tool for understanding reactivity and predicting selectivity. However, specific studies applying these methods to 3,5-dimethoxyphenylmagnesium chloride are not found in the reviewed literature. While it is understood that computational tools like Density Functional Theory (DFT) can be used to model reaction pathways, concrete data on this specific compound is not available.

Density Functional Theory (DFT) Calculations for Reaction Energetics

There are no specific studies in the reviewed literature that detail Density Functional Theory (DFT) calculations to determine the reaction energetics for this compound. Such calculations would typically involve mapping the potential energy surface for its reactions, identifying transition states, and calculating activation energies and reaction enthalpies. This information is crucial for understanding reaction kinetics and thermodynamic favorability.

Computational Prediction of Stereochemical Outcomes

Similarly, literature detailing the computational prediction of stereochemical outcomes in reactions involving this compound is not available. For chiral substrates, computational models can be employed to predict the diastereomeric or enantiomeric excess of a reaction product by calculating the energies of the different stereochemical pathways. The absence of such studies for this reagent means that predictions of its stereoselectivity remain purely empirical.

Advanced Spectroscopic Probes for Reaction Monitoring and Intermediate Characterization

The use of advanced spectroscopic techniques for real-time reaction monitoring and the characterization of transient intermediates is a key aspect of modern mechanistic studies. While techniques such as in-line Fourier Transform Infrared (FTIR) spectroscopy have been successfully applied to other Grignard reagents for in-situ monitoring, specific applications to reactions of this compound are not documented. Such studies would be invaluable for identifying reaction intermediates and understanding the complex solution-state behavior, including the Schlenk equilibrium.

Elucidation of Metal-Centered Stereogenicity and Asymmetric Induction Mechanisms

The potential for Grignard reagents to participate in asymmetric induction, particularly when coordinated with chiral ligands, is a field of significant interest. This can involve the creation of a chiral center at the magnesium atom (metal-centered stereogenicity). However, research elucidating these mechanisms specifically for this compound has not been published. Investigations in this area would be essential for developing new stereoselective reactions utilizing this reagent.

Vi. Future Perspectives and Emerging Research Directions in 3,5 Dimethoxyphenylmagnesium Chloride Chemistry

Innovation in Catalytic Systems for Enhanced Reactivity and Selectivity

A significant frontier in the application of 3,5-dimethoxyphenylmagnesium chloride lies in the development of novel catalytic systems for cross-coupling reactions. These reactions, which form a carbon-carbon bond between the Grignard reagent and an organic halide, are fundamental in constructing complex molecular architectures. While palladium and nickel catalysts have been traditionally used, current research is aimed at improving their efficiency and exploring more sustainable alternatives.

One key area of innovation is the use of sterically hindered ligands to improve the performance of palladium catalysts. For instance, in the Kumada-Corriu coupling of aryl Grignard reagents with alkenyl halides, a combination of a palladium catalyst, a sterically hindered bidentate diphosphine ligand (like dtbpf or DPEPhos), and the additive N,N,N',N'-tetramethylethylenediamine (TMEDA) has proven effective. This system facilitates the reaction at room temperature, which is a significant improvement over traditional methods that often require elevated temperatures. Research has shown that reactions using dimethoxyphenylmagnesium bromide, a close analogue of the chloride, can achieve high yields with this catalytic system. researchgate.net

Another major direction is the replacement of expensive and toxic precious metal catalysts like palladium with catalysts based on earth-abundant and benign metals, such as iron. uni-koeln.deechemi.com Iron-catalyzed cross-coupling reactions have emerged as a powerful, cost-effective, and environmentally friendly alternative for reactions involving Grignard reagents. sigmaaldrich.com These systems, often utilizing iron(III) salts like Fe(acac)₃ or FeCl₃, can effectively catalyze the coupling of aryl Grignard reagents with a variety of partners, including alkyl and aryl halides. researchgate.net The mechanism is believed to involve the formation of low-valent iron species in situ, which then participate in the catalytic cycle. uni-koeln.deechemi.com The development of specialized ligands, such as N-heterocyclic carbenes (NHCs) and bidentate amines like TMEDA, has been crucial in suppressing side reactions and improving yields. echemi.comsigmaaldrich.com

Furthermore, manganese-based catalysts are also being explored as inexpensive and low-toxicity options for Grignard cross-coupling reactions. sfu.canih.gov Although the substrate scope can be more limited compared to palladium or iron systems, manganese catalysts show promise for specific applications, particularly with activated aryl halides. sfu.ca

| Catalyst Type | Metal Center | Typical Ligands/Additives | Key Advantages | Reference |

|---|---|---|---|---|

| Modern Palladium System | Palladium (Pd) | DPEPhos, dtbpf, TMEDA | High efficiency, room temperature reactions, stereoretention. | researchgate.net |

| Earth-Abundant Metal Catalyst | Iron (Fe) | N-Heterocyclic Carbenes (NHCs), TMEDA | Low cost, low toxicity, environmentally benign. | uni-koeln.deechemi.comsigmaaldrich.com |

| Alternative Earth-Abundant Catalyst | Manganese (Mn) | None (MnCl₂) | Very low cost, low toxicity. | sfu.canih.gov |

Sustainable and Green Chemical Approaches for Grignard Processes

In line with the global push for environmentally responsible chemistry, significant research is focused on making Grignard processes more sustainable. core.ac.uk This involves minimizing waste, reducing energy consumption, and replacing hazardous solvents with greener alternatives. nih.gov

A primary target for improvement is the solvent used for Grignard reactions. Traditional solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are effective but pose safety risks due to their volatility, flammability, and potential to form explosive peroxides. Research has identified 2-methyltetrahydrofuran (B130290) (2-MeTHF) as a superior green alternative. nih.gov Derived from renewable resources like corn cobs and sugarcane bagasse, 2-MeTHF has a higher boiling point and flash point, making it safer to use, and is less prone to peroxide formation. nih.gov Another greener solvent, cyclopentyl methyl ether (CPME), has also been studied and shown to be stable under Grignard conditions and can be efficiently recycled. mdpi.com

Furthermore, efforts are being made to develop aqueous systems for Grignard-type reactions to avoid flammable and anhydrous organic solvents altogether. While true Grignard reagents react violently with water, related zinc-mediated Barbier-type reactions can be performed in aqueous conditions, offering a much greener and safer alternative for certain carbon-carbon bond formations.

| Green Approach | Description | Key Sustainability Benefit | Reference |

|---|---|---|---|

| Alternative Solvents | Use of solvents like 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME). | Safer (higher flash point), derived from renewable resources, recyclable. | nih.govmdpi.com |

| Mechanochemistry | Preparation of Grignard reagents by ball milling with minimal or no solvent. | Drastic reduction in solvent waste and energy consumption. | googleapis.com |

| Aqueous Systems | Use of zinc-mediated Barbier-type reactions in water as an alternative to traditional Grignard reactions. | Eliminates the need for hazardous, flammable, and anhydrous organic solvents. |

Expanding the Scope to Highly Functionalized and Sterically Demanding Substrates

A major limitation of traditional Grignard chemistry is the incompatibility of the highly reactive Grignard reagent with common functional groups such as esters, ketones, nitriles, and amides in the reaction partner. This restricts the complexity of molecules that can be used directly. Modern research is actively developing methods to overcome this challenge, allowing reagents like this compound to be used with a much broader range of complex and sterically hindered substrates.

One of the most powerful strategies is to perform a transmetalation from magnesium to a less reactive metal, such as zinc. The Grignard reagent is converted in situ to the corresponding organozinc reagent (a Negishi reagent), which is less nucleophilic and therefore more tolerant of sensitive functional groups. This organozinc compound can then undergo palladium- or nickel-catalyzed cross-coupling reactions with highly functionalized aryl or vinyl halides. This approach allows for the coupling of the 3,5-dimethoxyphenyl group to molecules containing functionalities that would otherwise be incompatible with the Grignard reagent.

Advances in reaction conditions and catalyst design also play a crucial role. As mentioned previously, modern palladium-diphosphine catalyst systems allow for the Kumada coupling of dimethoxyphenylmagnesium bromide with functionalized alkenyl halides at room temperature, demonstrating tolerance to the substrate's functionality. researchgate.net

Furthermore, new methods for preparing the Grignard reagents themselves have expanded the possibilities. Techniques such as iodine-magnesium exchange or the use of additives like lithium chloride (LiCl) allow for the formation of Grignard reagents from functionalized aryl iodides at very low temperatures. This enables the synthesis of complex Grignard reagents that already contain sensitive groups, which can then be reacted with various electrophiles.

Bio-Inspired Synthetic Methodologies Utilizing Aryl Grignard Reagents

While the direct use of highly reactive Grignard reagents in bio-inspired methodologies—which often mimic biological processes in aqueous, mild conditions—is not common, their role as key building blocks in the total synthesis of natural products and biologically active molecules is a critical and expanding area of research. The 3,5-dimethoxyphenyl motif is present in numerous natural products with interesting biological activities, and this compound or its bromide analogue is an ideal reagent for introducing this structural unit.

For example, 3,5-dimethoxyphenylmagnesium bromide has been utilized in the modular synthesis of polyphenolic benzofurans, which are scaffolds for natural products like Malibatol A and Shoreaphenol. In these syntheses, the Grignard reagent is added to a substituted benzaldehyde (B42025) to form a diaryl ketone, a key intermediate that is then elaborated to construct the final complex molecule.

Similarly, this Grignard reagent has been used in synthetic approaches to other natural products. In a strategy aimed at synthesizing fused-ring terpenoid systems like dasyscyphins, 3,5-dimethoxyphenylmagnesium bromide was reacted with citral, a natural terpenoid aldehyde, to create a precursor for acid-catalyzed cyclization. The reagent has also been employed in the synthesis of intermediates for Leucetta alkaloids, which are a class of marine natural products.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 3,5-dimethoxyphenylmagnesium chloride in a laboratory setting?

- Methodological Answer : Synthesis typically involves reacting 3,5-dimethoxybromobenzene with magnesium metal in anhydrous tetrahydrofuran (THF) under inert atmosphere (argon/nitrogen). Maintain temperatures between 25–40°C to initiate the exothermic reaction, and ensure stoichiometric excess of magnesium to drive completion. The use of THF over diethyl ether is preferred due to its higher boiling point and stability for Grignard formation, as observed in analogous aryl magnesium bromide syntheses . Monitor reaction progress via gas evolution and color change (grayish solution indicates active Grignard formation).

Q. What safety protocols are critical for handling this compound?

- Methodological Answer : Strict moisture-free conditions are essential to prevent violent hydrolysis. Use flame-dried glassware, inert gas lines, and anhydrous solvents. Personal protective equipment (PPE) should include nitrile gloves, safety goggles, and flame-resistant lab coats. Store solutions in sealed, dry containers under inert gas at 2–8°C to minimize degradation. Spills require immediate neutralization with dry sand or specialized absorbents, followed by disposal as hazardous waste .

Q. Which electrophiles are most reactive with this compound in nucleophilic additions?

- Methodological Answer : Common electrophiles include carbonyl compounds (ketones, aldehydes), esters, and nitriles. For example, reactions with benzaldehyde derivatives yield diarylmethanols, while couplings with acid chlorides (e.g., 3,5-dichlorobenzoyl chloride) form biaryl ketones. Optimize reaction yields by slow addition of the Grignard reagent to cooled electrophile solutions (−78°C to 0°C) to suppress side reactions .

Q. How is this compound characterized post-synthesis?

- Methodological Answer : Confirm active Grignard formation via qualitative tests (e.g., reaction with dry ice to form carboxylic acid derivatives). Quantitative analysis uses gas chromatography (GC) with flame ionization detection (FID) or NMR spectroscopy (e.g., -NMR in deuterated THF). For purity assessment, titrate against standardized acids (e.g., HCl) to determine molarity .

Advanced Research Questions

Q. What mechanistic pathways explain side reactions when reacting this compound with sterically hindered electrophiles?

- Methodological Answer : Steric hindrance in electrophiles (e.g., ortho-substituted aryl halides) can lead to σ-bond metathesis or single-electron transfer (SET) pathways, generating radical intermediates. Use low-temperature kinetic studies and electron paramagnetic resonance (EPR) to detect radical species. Compare yields under varying conditions (e.g., THF vs. less polar solvents) to infer dominant mechanisms .

Q. How can advanced spectroscopic techniques resolve contradictions in reaction yield data?

- Methodological Answer : Discrepancies in yields may arise from undetected intermediates or byproducts. Employ -NMR or 2D heteronuclear correlation spectroscopy (HSQC) to identify transient species. Cross-validate with high-resolution mass spectrometry (HRMS) and kinetic profiling to distinguish between kinetic vs. thermodynamic control .

Q. What strategies improve scalability of this compound synthesis while maintaining stability?

- Methodological Answer : Scale-up requires controlled reagent addition rates (e.g., syringe pumps) to manage exotherms. Use continuous flow reactors to enhance heat dissipation and reduce decomposition. Monitor solution stability via periodic titration and adjust storage conditions (e.g., −20°C for long-term storage in THF) .

Q. How can researchers address inconsistencies in spectroscopic data for Grignard-derived products?

- Methodological Answer : Contradictions in NMR or GC-MS data often stem from residual solvents, moisture, or oxidation byproducts. Implement rigorous drying protocols (e.g., molecular sieves) and repeat analyses under inert conditions. Use deuterated solvents with minimal proton signals (e.g., THF-d) to simplify spectral interpretation .

Q. What factors influence the thermal stability of this compound under varying storage conditions?

- Methodological Answer : Stability is inversely correlated with temperature and exposure to moisture/oxygen. Conduct accelerated aging studies using differential scanning calorimetry (DSC) to quantify decomposition kinetics. Compare THF vs. 2-methyltetrahydrofuran (2-MeTHF) as solvents, as the latter’s lower polarity may enhance stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.